N,N'-dicycloheptylhexanediamide

Description

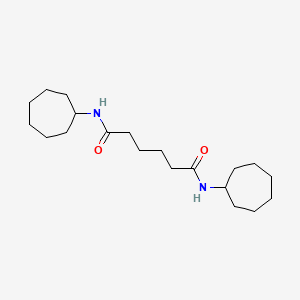

N,N'-Dicycloheptylhexanediamide is a diamide compound characterized by a hexanediamide backbone substituted with two cycloheptyl groups at the terminal nitrogen atoms. The cycloheptyl substituents introduce significant steric bulk and lipophilicity, distinguishing it from simpler alkyl-substituted analogs. The cycloheptyl groups may also influence solubility in organic solvents and thermal stability compared to smaller substituents like methyl or ethyl groups.

Properties

IUPAC Name |

N,N'-di(cycloheptyl)hexanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O2/c23-19(21-17-11-5-1-2-6-12-17)15-9-10-16-20(24)22-18-13-7-3-4-8-14-18/h17-18H,1-16H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBOTWXTBILJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCCCC(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dicycloheptylhexanediamide typically involves the reaction of hexanediamide with cycloheptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of N,N’-dicycloheptylhexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-dicycloheptylhexanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the amide groups into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cycloheptyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanediamide oxides, while reduction can produce hexanediamine derivatives .

Scientific Research Applications

N,N’-dicycloheptylhexanediamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-dicycloheptylhexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of cycloheptyl groups may complicate synthesis, requiring optimized reaction conditions compared to dimethyl or diethyl analogs .

- Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Properties are inferred from structural analogs, necessitating further validation.

- Thermal Stability : Cycloheptyl-substituted compounds often exhibit higher decomposition temperatures due to increased van der Waals interactions, as seen in related alicyclic systems .

Q & A

Q. What are the recommended synthetic routes for N,N'-dicycloheptylhexanediamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling hexanediamine with cycloheptanecarboxylic acid derivatives. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Critical parameters include:

- Catalyst selection : DCC is preferred for amidation due to its efficiency in activating carboxylic acids .

- Solvent choice : Polar aprotic solvents enhance reagent solubility and reaction homogeneity .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the diamide.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for amide NH protons (δ 6.5–8.0 ppm, broad) and cycloheptyl CH₂ signals (δ 1.2–2.0 ppm).

- ¹³C NMR : Amide carbonyls appear at δ 165–175 ppm .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide I, C=O stretch) and ~1550 cm⁻¹ (amide II, N–H bend) confirm the amide bond .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the molecular formula (C₁₉H₃₄N₂O₂).

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Collect organic waste in designated containers for incineration or licensed disposal .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?

Methodological Answer:

- Coupling Agent Alternatives : Replace DCC with polymer-supported carbodiimides to simplify purification and reduce toxicity .

- Solvent Screening : Test solvents like THF or acetonitrile for improved reaction kinetics; monitor via TLC/HPLC.

- Additives : Use HOBt (hydroxybenzotriazole) to suppress racemization and enhance coupling efficiency .

- Kinetic Studies : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What methodologies are effective in resolving contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., standardized solvents, temperatures) .

- Advanced Characterization :

- Computational Validation : Use density functional theory (DFT) to predict spectral data and compare with empirical results .

Q. How does the cycloheptyl substituent affect the compound’s conformational stability compared to cyclohexyl analogs?

Methodological Answer:

- Conformational Analysis :

- Molecular Dynamics (MD) Simulations : Compare energy barriers for ring puckering in cycloheptyl vs. cyclohexyl derivatives .

- NMR NOE Studies : Detect spatial proximity between cycloheptyl protons and amide groups to infer preferred conformers .

- Solubility Studies : Assess how the larger cycloheptyl ring impacts solubility in polar/nonpolar solvents compared to cyclohexyl analogs .

Q. What in silico approaches predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) or receptors. Focus on hydrogen bonding with amide groups and hydrophobic interactions with cycloheptyl moieties .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like LigandScout .

- ADMET Prediction : Apply QSAR models to estimate bioavailability, toxicity, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.